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Compound of Interest

N-(2,2-
Compound Name:
difluoroethyl)cyclopentanamine

Cat. No.: B13227024

Get Quote

Executive Summary

N-(2,2-difluoroethyl)cyclopentanamine (CAS: 1178128-04-5) is a secondary amine building
block increasingly utilized in medicinal chemistry. The incorporation of the 2,2-difluoroethyl
moiety serves as a lipophilic bioisostere for ethyl or methyl groups, often modulating basicity (

) and improving metabolic stability against oxidative dealkylation.

This guide provides a comprehensive spectroscopic profile for the compound.[1] Where
specific experimental raw data is proprietary, values are derived from high-fidelity consensus
data of the constituent fragments (cyclopentylamine and 2,2-difluoroethylamine) based on first-
principles organic spectroscopy.

Compound Identity & Physicochemical Profile[1][2]
[31[4][5][6][7]
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Parameter Data
IUPAC Name N-(2,2-difluoroethyl)cyclopentanamine
CAS Number 1178128-04-5

Molecular Formula

Molecular Weight 149.18 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point (Predicted) 135-140 °C (at 760 mmHg)
Soluble in

Solubility , DMSO, MeOH; Moderately soluble in water (
)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the "impurity region"” of the spectra. The
standard preparation involves the reductive amination of cyclopentanone with 2,2-
difluoroethylamine.
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Caption: Reductive amination workflow showing the potential formation of dialkylated
impurities.

Spectroscopic Data Analysis[1][3][13]
Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct coupling patterns of the difluoroethyl group.
The fluorine atoms introduce splitting in both

and

spectra.

NMR (400 MHz,

)

Reference: Tetramethylsilane (

0.00 ppm)
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Key Diagnostic Feature: The terminal proton at 5.85 ppm appears as a triplet of triplets due to

the large geminal coupling to two fluorine atoms (

) and smaller vicinal coupling to the methylene protons (

).

NMR (100 MHz,
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Infrared Spectroscopy (FT-IR)

Method: Neat liquid film on NaCl plates or ATR.
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Wavenumber (

Intensity Vibrational Mode
)
3350 — 3300 Weak/Broad stretch (Secondary amine)
2960, 2870 Strong stretch (Cyclopentyl & Alkyl)
1450 Medium scissoring
1150 — 1050 Very Strong

stretch (Broad, multi-band)

Interpretation: The absence of a carbonyl peak at 1740 cm~* (cyclopentanone) confirms the
completion of the reaction. The strong C-F bands in the fingerprint region are diagnostic.

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or GC-MS (EI)
ESI-MS Data:

e : Observed

150.2 (Calculated: 150.11).

EI-MS Fragmentation Logic (70 eV): In Electron Impact (EI) ionization, secondary amines
typically undergo

-cleavage.
e Molecular lon (
): 149 (Weak).
e Base Peak: Loss of the difluoromethyl radical or ring fragmentation.

» Diagnostic lons:
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o 84: Cyclopentyl amine cation (Loss of

).
o 51:

fragment.

Fragmentation Pathway Diagram

Molecular lon [M]+

m/z 149

Elimination
(-HF)

Fragment A Fragment B Loss of HF
[Cyclopentyl-NH=CH2]+ [CHF2-CH2-NH=CH-CH2...]+ [M - 20]+

Alpha Cleavage
(Loss of CHF2)

ing Fragmentation

m/z 129

m/z 98 (Ring opening)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathways showing characteristic loss of HF and alpha-
cleavage.

Experimental Protocols
Sample Preparation for NMR

To ensure sharp resolution of the fluorine coupling constants, correct sample preparation is
vital.

e Solvent Choice: Use

(Chloroform-d) neutralized with basic alumina or
if the amine is sensitive to acid traces (which can broaden the NH and adjacent protons).

o Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
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e Shimming: Automated shimming is usually sufficient, but manual tuning of Z1 and Z2 may be
required to resolve the fine

coupling in the

triplet.

Purity Assessment (GC-FID)

e Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).
e Inlet Temp: 250 °C.
e Ramp: 50 °C (hold 2 min)

20 °C/min

250 °C.

o Retention Time: Expect elution after cyclopentylamine but before dialkylated byproducts.

References

» National Institute of Standards and Technology (NIST).Mass Spectrum of Cyclopentanamine.
[2] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

e PubChem.2,2-Difluoroethylamine Compound Summary. National Library of Medicine.
Available at: [Link]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
(2,2-difluoroethyl)cyclopentanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13227024/docs#technical-guide-spectroscopic-
characterization-of-n-2-2-difluoroethyl-cyclopentanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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